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molecular formula C10H7BrClN B1371734 7-Bromo-4-chloro-8-methylquinoline CAS No. 1189106-50-0

7-Bromo-4-chloro-8-methylquinoline

Cat. No. B1371734
M. Wt: 256.52 g/mol
InChI Key: UPJFHRDSKRYSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012443B2

Procedure details

To a flask charged with 7-bromo-8-methylquinolin-4-ol (1.00 g, 4.20 mmol) was added Acetonitrile (21.00 ml) and POCl3 (0.411 ml, 4.41 mmol) and the resulting suspension heated to 90° C. for 1.5 hrs affording a brown solution and near complete conversion to desired product. The mixture was added to a cooled solution of sat. aq. NaHCO3 affording a tan precipitate which was collected via vacuum filtration and washed with water and dried under high vacuum affording product as a tan solid. m/z (ESI) 258.0 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.411 mL
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6](O)=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:16]>C(#N)C>[Br:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([C:6]([Cl:16])=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C2C(=CC=NC2=C1C)O
Step Two
Name
Quantity
0.411 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
21 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
affording a brown solution

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC=NC2=C1C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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